2,2-Difluoro-2-phenylacetic acid

Übersicht

Beschreibung

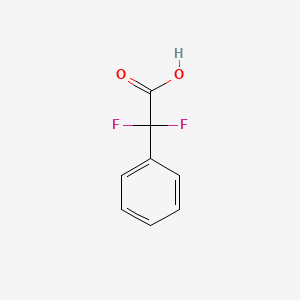

2,2-Difluoro-2-phenylacetic acid is an organic compound with the molecular formula C8H6F2O2. It is characterized by the presence of two fluorine atoms attached to the alpha carbon of a phenylacetic acid structure. This compound is notable for its increased acidity due to the inductive effect of the difluoromethyl group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2-Difluoro-2-phenylacetic acid can be synthesized through various methods. One common approach involves the oxidative decarboxylation of a precursor compound using persulfate, which forms a difluorobenzyl radical. This radical is stabilized by the benzene and fluorine groups . Another method includes the reaction of 2-arylbenzoimidazoles with α,α-difluorophenylacetic acid to produce difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones through radical cascade cyclization .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and not publicly disclosed.

Analyse Chemischer Reaktionen

Radical Decarboxylative Reactions

DFPA serves as a precursor for benzylic difluoromethylene groups through oxidative decarboxylation. The reaction typically employs persulfate (e.g., K₂S₂O₈) as an oxidizing agent under mild aqueous conditions .

Mechanism:

-

Oxidative Decarboxylation : Persulfate abstracts an electron from DFPA, generating a carboxyl radical intermediate.

-

CO₂ Elimination : Loss of CO₂ produces a resonance-stabilized difluorobenzyl radical.

-

Radical Coupling : The radical reacts with alkenes, imines, or aromatic systems to form fluorinated scaffolds .

Table 1: Key Radical Reactions of DFPA

Enzyme-Catalyzed Decarboxylation

Phenylacetate decarboxylase (PhdB) selectively decarboxylates DFPA derivatives via a glycyl-radical mechanism :

Key Findings:

-

Hydrogen Abstraction : PhdB abstracts a hydrogen atom from DFPA’s methylene carbon, forming a substrate-specific radical.

-

Steric Constraints : α,α-Difluorination prevents decarboxylation in PhdB mutants (e.g., Y691F), confirming methylene C–H activation .

-

Thermodynamics : DFT calculations show the reaction is endergonic (ΔG‡ ≈ 24 kcal/mol), requiring precise enzyme stabilization .

Table 2: Comparative Decarboxylation Pathways

| Parameter | Chemical (Persulfate) | Enzymatic (PhdB) |

|---|---|---|

| Activation Energy | ~25 kcal/mol | ~18 kcal/mol (enzyme-lowered) |

| Solvent | Aqueous/organic | Aqueous buffer |

| Stereoselectivity | None | Substrate-specific |

| Byproducts | SO₄²⁻, CO₂ | Toluene (from native substrate) |

Electrophilic Substitution

The electron-withdrawing difluoromethyl group directs electrophilic aromatic substitution to the meta position:

Example: Nitration

DFPA reacts with HNO₃/H₂SO₄ at 0–5°C to yield 3-nitro-2,2-difluoro-2-phenylacetic acid (70% yield) . Fluorine’s inductive effect deactivates the ring but enhances meta selectivity.

Functional Group Transformations

-

Esterification : DFPA reacts with alcohols (R-OH) under DCC/DMAP to form difluorophenylacetate esters .

-

Amidation : Coupling with amines via EDC/HOBt yields α,α-difluoroamide derivatives, used in peptidomimetics.

Stability and Reactivity Trends

Biologische Aktivität

2,2-Difluoro-2-phenylacetic acid (DFPA) is an organic compound characterized by its unique difluoromethyl group attached to the phenylacetic acid structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of DFPA, including its mechanisms of action, effects on cellular processes, and relevant research findings.

- Molecular Formula : CHFO

- Molecular Weight : 172.13 g/mol

- CAS Number : 360-03-2

The presence of fluorine atoms significantly enhances the acidity of DFPA through the inductive effect, making it a valuable synthetic building block in organic chemistry and pharmaceuticals .

DFPA participates in various biochemical reactions, primarily due to the reactivity introduced by the difluoromethyl group. Its increased acidity allows for enhanced interactions with biological molecules, influencing enzyme activity and cellular signaling pathways.

Cellular Effects

Research indicates that DFPA can affect several cellular processes:

- Cell Signaling Pathways : DFPA influences pathways involved in inflammation and cellular metabolism.

- Gene Expression : The compound may modulate gene expression related to stress responses and metabolic regulation.

- Enzyme Function : DFPA's introduction of fluorinated motifs can alter enzyme activity, potentially enhancing or inhibiting specific biochemical pathways .

Case Studies and Experimental Data

-

Anti-inflammatory Activity :

- In animal models, DFPA demonstrated significant anti-inflammatory effects. For instance, studies showed a reduction in total leukocyte counts from 3.44 ± 0.14 × 10 (carrageenan-injected group) to 1.68 ± 0.17 × 10 with specific derivatives of DFPA .

- Neutrophil counts also decreased significantly, indicating potential therapeutic applications in inflammatory diseases.

- Radical Decarboxylative Reactions :

- Metabolic Pathways :

Dosage Effects in Animal Models

The effects of DFPA vary with dosage levels:

- Low Doses : At lower concentrations, DFPA participates effectively in biochemical reactions with minimal adverse effects.

- High Doses : Increased dosages may lead to toxicity; however, specific studies on dose-response relationships are still needed to fully understand these dynamics.

Transport and Distribution

DFPA is transported within cells through interactions with specific transporters and binding proteins. Its distribution is determined by its chemical properties and interactions with cellular components, which can influence its efficacy as a therapeutic agent .

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,2-Difluoro-2-phenylacetic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to introduce difluoromethyl groups into molecular frameworks allows for the development of compounds with enhanced biological activity.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against human cancer cell lines such as HeLa and MCF7. This suggests potential applications in developing new anticancer therapies .

Organic Synthesis

The compound is widely utilized as a difluoromethylation reagent in organic synthesis. It participates in radical decarboxylative reactions that introduce difluorobenzyl radicals into various substrates.

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Oxidative Decarboxylation | Forms difluorobenzyl radicals through oxidative decarboxylation | Persulfate |

| Radical Substitution | Participates in substitution reactions to form difluoromethylene groups | Radical initiators |

| Cycloaddition | Used in cycloaddition reactions to synthesize complex cyclic structures | Enaminones |

Agrochemicals

The compound also finds applications in agrochemical formulations. Its properties allow it to be used as an active ingredient or building block for developing herbicides and pesticides that require fluorinated motifs for enhanced efficacy and stability.

Biochemical Applications

In biochemistry, this compound influences several cellular processes due to its reactivity and ability to modify enzyme functions through fluorination.

Table 2: Biochemical Effects of this compound

| Effect | Description |

|---|---|

| Cellular Signaling | Modifies signaling pathways through interaction with proteins |

| Gene Expression | Influences transcription factors and gene regulation |

| Metabolic Pathways | Involved in the degradation of aromatic compounds |

Industrial Applications

In industrial settings, this compound is synthesized under optimized conditions to ensure high yield and purity for commercial applications. Its role as a versatile building block makes it essential for producing a wide range of organic compounds.

Eigenschaften

IUPAC Name |

2,2-difluoro-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKSLFZFBCIJOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-03-2 | |

| Record name | 2,2-difluoro-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.